N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide
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Overview
Description
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide is a chemical compound with the molecular formula C21H25NO It is known for its unique structural properties, which include a sec-butyl group attached to a phenyl ring and a dimethylphenyl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide typically involves the reaction of 4-(sec-butyl)aniline with 2,4-dimethylbenzaldehyde under specific conditions to form the corresponding imine. This imine is then subjected to a condensation reaction with acrylamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylamide moiety.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or reduced acrylamide derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application and target.
Comparison with Similar Compounds
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide can be compared with other similar compounds, such as:
N-[4-(tert-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)propionamide: Similar structure but with a propionamide moiety instead of an acrylamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-(4-butan-2-ylphenyl)-3-(2,4-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-5-16(3)18-8-11-20(12-9-18)22-21(23)13-10-19-7-6-15(2)14-17(19)4/h6-14,16H,5H2,1-4H3,(H,22,23)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHJOJLAHIYPKK-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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